CD161

CD161 T cell exhaustion Immune checkpoint

Researchers studying the CD161-CLEC2D axis face a unique checkpoint distinct from PD-1/CTLA-4: CD161+ CD8+ T cells retain cytotoxicity while showing lower exhaustion markers. Standard PD-1 blockade cannot access this reservoir. - **Key application**: B-cell malignancies (B-ALL, DLBCL, Burkitt) - CLEC2D expression elevated 2.5× vs solid tumors; 2.3× enhanced cytotoxicity with CD161 mAb blockade. - **Critical genotype consideration**: c.503T>C SNP reduces ligand binding by 47% - must account for patient stratification. - **Immediate shipment**: Recombinant proteins, blocking antibodies, and assay kits available.

Molecular Formula C26H21N5O2
Molecular Weight 435.5 g/mol
Cat. No. B15569029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD161
Molecular FormulaC26H21N5O2
Molecular Weight435.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H21N5O2/c1-13-23(14(2)33-31-13)19-11-21-18(12-22(19)32-4)24-25(28-15(3)29-26(24)30-21)17-9-10-27-20-8-6-5-7-16(17)20/h5-12H,1-4H3,(H,28,29,30)
InChIKeyAEANZCXROGPSBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CD161 (KLRB1) Inhibitory Receptor Overview


CD161, also known as KLRB1 or NKR-P1A, is a C-type lectin-like inhibitory receptor expressed on subsets of natural killer (NK) cells, CD4+ and CD8+ T cells, and mucosal-associated invariant T (MAIT) cells [1]. It binds to its sole known ligand, CLEC2D (LLT1), to deliver an inhibitory signal that suppresses cytotoxicity and cytokine production in effector lymphocytes [2]. The CD161-CLEC2D axis is increasingly recognized as a critical immune checkpoint in the tumor microenvironment and in chronic inflammatory conditions [3].

Pathway study

CD161–CLEC2D inhibitory axis in tumor microenvironment models

Cell context

NK cells, CD8+ T cells, MAIT cells expressing KLRB1

Tool format

Research-grade anti-CD161 antibodies and genotype-defined cellular assays

CD161 (KLRB1) Targetability vs Other Checkpoints


CD161 is not a generic immune checkpoint. Its signaling exhibits context-dependent bipolarity—inhibitory in some settings (e.g., via CLEC2D) and activating under others (e.g., via TL1A-DR3) [1]. Unlike PD-1 or CTLA-4, CD161 expression is not a marker of exhaustion; CD161+CD8+ T cells display lower PD-1, LAG-3, and TIGIT levels and retain robust cytolytic potential [2]. Furthermore, a common single nucleotide polymorphism (c.503T>C) in the KLRB1 gene substantially alters ligand-binding capacity and functional inhibition, introducing a patient-stratifying variable not present for other checkpoint inhibitors [3]. These unique properties preclude simple substitution with other C-type lectin receptors or checkpoint blockers.

CD161 is not a classical exhaustion marker: CD161+ CD8+ T cells retain low PD-1/LAG-3 and high cytolytic potential. PD-1/CTLA-4 blockers may not replicate this biology.

Signaling is context-dependent (inhibitory via CLEC2D, activating via TL1A-DR3). Pan-C-type lectin inhibitors or generic immune checkpoint modulators cannot substitute.

KLRB1 c.503T>C polymorphism reduces LLT1 binding by ~47% in CC carriers. Genotype-blind reagents may misinterpret CD161 inhibitory function.

CD161 Comparative Evidence for Target Selection


CD161+ vs CD161- T Cell Exhaustion Profile

Primary human CD161+ CD8+ T cells isolated from healthy donors and tumor-infiltrating lymphocytes exhibit significantly lower expression of canonical exhaustion markers compared to their CD161- counterparts. In tumor-infiltrating CD8+ T cells, the CD161+ population shows a median 2.5-fold lower PD-1 surface expression and a 3.1-fold lower LAG-3 surface expression than the CD161- population [1]. Furthermore, CD161+ CD8+ T cells demonstrate 1.8-fold higher granzyme B content and 2.2-fold higher perforin content per cell, indicating greater inherent cytolytic potential [2].

T cell exhaustion profile
Head-to-head
CD161+ vs CD161- CD8+ T cells: 2.5-fold lower PD-1, 3.1-fold lower LAG-3; 1.8× higher granzyme B, 2.2× higher perforin
Identifies a less-exhausted, highly cytolytic CD8+ subset; supports CD161 as a pathway-specific target distinct from PD-1/LAG-3
Human NSCLC tumor-infiltrating lymphocytes; flow cytometry. Reported exhaustion-marker differential context.
CD161 T cell exhaustion Immune checkpoint Cytotoxicity

KLRB1 c.503T>C Polymorphism and LLT1 Binding

The KLRB1 c.503T>C polymorphism, present in 14% of healthy individuals as CC homozygotes, significantly reduces CD161 binding to its ligand LLT1. Soluble LLT1-Fc binding studies on 293 transfectants over-expressing channel CD161 receptors revealed a 47% ± 12% reduction in mean fluorescence intensity for the CC variant compared to the TT variant [1]. Functionally, CD161 triggering via LLT1 or anti-CD161 antibody inhibited NK cell activation (CD107a degranulation) by 62% in TT cells versus only 31% in CC cells [2].

KLRB1 polymorphism binding
Head-to-head
CC variant (14% frequency) shows 47% ± 12% reduction in LLT1-Fc binding vs TT; NK inhibition reduced from 62% to 31%
Genotype-dependent inhibitory signaling; research cohorts should stratify by c.503T>C to interpret CD161 functional responses
293T transfectants, soluble LLT1-Fc. p
CD161 vs PD-1 blockade
Head-to-head
Anti-CD161 mAb KW7.3.7 increased Raji cell killing 2.3-fold; anti-PD-1 mAb increased 1.2-fold
In B-cell lymphoma coculture, CD161 blockade yielded higher reported cytotoxicity than PD-1 blockade; supports pathway-target engagement investigation
4-h assay with NY-ESO-1 TCR+ T cells and Raji. Reported model-response context; requires independent validation.
CLEC2D tumor expression
Cross-study
Hematological malignancies median TPM 16.2 vs solid tumors TPM 6.4 (2.5-fold higher); 13/17 B-cell lines surface-positive
Enriched ligand expression in B-cell cancers; hematological malignancy models more relevant for CD161 axis research
CCLE RNA-seq analysis. Flow cytometry protein confirmation. Reported expression context.
Ligand blockade IC50
Cross-study
KW7.3.7 IC50 = 0.145 μg/mL; reference anti-PD-1 nivolumab IC50 ~0.38 μg/mL (2.6-fold lower)
Provides blocking-potency benchmark for CD161 reagent selection; reported inhibition context, not therapeutic ranking
Competition flow cytometry with CLEC2D-Ig on Jurkat cells. Data to verify in independent assays.
CD161 KLRB1 polymorphism Ligand binding Pharmacogenomics

CD161 vs PD-1 Blockade in Hematological Malignancies

A fully human anti-CD161 monoclonal antibody (clone KW7.3.7) was directly compared to a PD-1 blocking antibody in coculture assays of NY-ESO-1 TCR-engineered primary human T cells with hematological tumor cell lines. CD161 blockade increased T cell-mediated killing of Raji (Burkitt lymphoma) cells by 2.3-fold, whereas PD-1 blockade alone produced only a 1.2-fold increase relative to isotype control [1]. Similarly, CD161 blockade enhanced NK cell killing of MHC-I deficient Daudi cells by 2.1-fold [2].

CD161 vs PD-1 blockade
Head-to-head
Anti-CD161 mAb KW7.3.7 increased Raji cell killing 2.3-fold; anti-PD-1 mAb increased 1.2-fold
In B-cell lymphoma coculture, CD161 blockade yielded higher reported cytotoxicity than PD-1 blockade; supports pathway-target engagement investigation
4-h assay with NY-ESO-1 TCR+ T cells and Raji. Reported model-response context; requires independent validation.
CD161 PD-1 Immunotherapy Hematological Malignancies Cytotoxicity

CD161-CLEC2D Axis Expression in Hematologic vs Solid Tumors

Analysis of the Cancer Cell Line Encyclopedia (CCLE) RNA-seq data (1339 cancer lines) revealed that CLEC2D mRNA is significantly more abundant in hematological malignancies (median TPM 16.2) compared to solid tumors (median TPM 6.4) [1]. Specifically, CLEC2D expression in B-cell lymphoma lines is 2.5-fold higher than in lung adenocarcinoma lines. Flow cytometry confirmed cell-surface CLEC2D protein on 13 of 17 tested hematological malignancy lines, whereas only 3 of 12 solid tumor lines were positive [2].

CLEC2D tumor expression
Cross-study
Hematological malignancies median TPM 16.2 vs solid tumors TPM 6.4 (2.5-fold higher); 13/17 B-cell lines surface-positive
Enriched ligand expression in B-cell cancers; hematological malignancy models more relevant for CD161 axis research
CCLE RNA-seq analysis. Flow cytometry protein confirmation. Reported expression context.
CD161 CLEC2D Hematological Malignancies Cancer Cell Line Encyclopedia Expression

CD161 mAb IC50 for CLEC2D Blockade

Three fully human anti-CD161 monoclonal antibodies (KW7.3.7, KW5.2.1, KW9.1.5) competitively inhibited CLEC2D-Ig binding to CD161+ Jurkat cells with IC50 values ranging from 0.145 μg/mL to 0.492 μg/mL [1]. For comparison, a reference anti-PD-1 antibody (nivolumab) in a similar bivalent Fc-fusion competition assay exhibited an IC50 of approximately 0.38 μg/mL [2]. The most potent CD161 mAb (KW7.3.7) thus demonstrates ~2.6-fold greater potency on a weight basis.

Ligand blockade IC50
Cross-study
KW7.3.7 IC50 = 0.145 μg/mL; reference anti-PD-1 nivolumab IC50 ~0.38 μg/mL (2.6-fold lower)
Provides blocking-potency benchmark for CD161 reagent selection; reported inhibition context, not therapeutic ranking
Competition flow cytometry with CLEC2D-Ig on Jurkat cells. Data to verify in independent assays.
CD161 Monoclonal Antibody IC50 Ligand Blockade Affinity

CD161 Optimal Applications in Immuno-Oncology


B-Cell Malignancy Immunotherapy Development

Based on the significantly elevated CLEC2D ligand expression in B-cell acute lymphoblastic leukemia, diffuse large B-cell lymphoma, and Burkitt lymphoma cell lines (median TPM 16.2 vs 6.4 in solid tumors) [1], and the 2.3-fold enhancement of cytotoxicity achieved with CD161 mAb blockade in these models, CD161 should be prioritized as a lead target for antibody or cell therapy programs in B-cell malignancies. This is not a solid-tumor-centric checkpoint.

Patient Stratification by KLRB1 Genotype

The c.503T>C polymorphism reduces CD161 ligand binding by 47% and lessens NK cell inhibition by 50% in CC carriers [1]. Procurement of CD161 reagents and design of functional studies must account for this genotypic variation, as CC individuals exhibit fundamentally different CD161 biology. This polymorphism may also serve as a stratification biomarker in clinical trials of CD161-targeted agents.

Reinvigoration of Less-Exhausted CD8+ T Cells

CD161+ CD8+ T cells display 2.5-fold lower PD-1 and 3.1-fold lower LAG-3 surface expression, while maintaining 1.8-fold higher granzyme B and 2.2-fold higher perforin levels compared to CD161- CD8+ T cells [1]. Researchers aiming to bypass classic T cell exhaustion should employ CD161 enrichment or activation strategies, rather than PD-1 blockade, to access this unique cytotoxic reservoir.

Application
Selection Property
Validation Focus
B-cell malignancy pathway research
CLEC2D ligand expression profile
Ligand-blockade functional assays in lymphoma models
KLRB1 genotype-stratified studies
c.503T>C polymorphism status
LLT1 binding and NK/T cell inhibition endpoints
Cytotoxic T cell subset characterization
CD161 and exhaustion-marker co-expression
Granzyme B/perforin functional readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for CD161

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.